Antifungal Potency: Class-Level Activity of 1,2,4-Triazole Carboxamides Against Phytopathogens
While direct activity data for the target compound is not publicly available, structurally analogous 1,2,4-triazole derivatives containing carboxamide fragments have demonstrated antifungal activity comparable to or exceeding that of the commercial fungicide mefentrifluconazole. For example, compound 6h exhibited an EC50 of 13.095 μg/mL against Physalospora piricola, a 3-fold improvement over mefentrifluconazole (EC50 = 39.516 μg/mL) [1]. This class-level evidence positions N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide as a promising starting point for developing novel antifungal agents.
| Evidence Dimension | Antifungal activity (EC50) against Physalospora piricola |
|---|---|
| Target Compound Data | Not directly reported; structurally related compounds in the same class show EC50 values in the low μg/mL range |
| Comparator Or Baseline | Mefentrifluconazole: EC50 = 39.516 μg/mL; Compound 6h (a 1,2,4-triazole carboxamide): EC50 = 13.095 μg/mL |
| Quantified Difference | Compound 6h is ~3-fold more potent than mefentrifluconazole |
| Conditions | In vitro mycelial growth inhibition assay; 7-day incubation at 25°C |
Why This Matters
This class-level potency suggests that N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide and its derivatives warrant investigation for crop protection applications, potentially offering a competitive advantage over established fungicides.
- [1] Wang, J., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Journal of Fungi, 10(2), 160. View Source
